

# Toxicological Profile of 2-Chloroethyl Stearate: A Data Gap Analysis

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## Compound of Interest

Compound Name: 2-Chloroethyl stearate

Cat. No.: B075666

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## Executive Summary

A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological information for **2-chloroethyl stearate**. While data exists for structurally related compounds, such as other alkyl stearates and chloroethyl-containing molecules, a direct and detailed toxicological profile for **2-chloroethyl stearate** cannot be constructed at this time. This document summarizes the limited available information and highlights the critical data gaps that need to be addressed to enable a thorough risk assessment of this compound.

## Physicochemical Properties

Basic chemical and physical properties of **2-chloroethyl stearate** have been identified.

Property	Value	Source
Molecular Formula	C20H39ClO2	PubChem[1]
Molecular Weight	346.98 g/mol	ChemicalBook[2]
CAS Number	1119-75-1	ChemicalBook[2]
Melting Point	48.5 °C (Solvent: ethanol)	ChemicalBook[2]
Boiling Point	425.2±18.0 °C (Predicted)	ChemicalBook[2]
Density	0.9049 g/cm3 (at 49.5 °C)	ChemicalBook[2]

## Toxicological Data: A Critical Gap

Extensive searches for toxicological data on **2-chloroethyl stearate**, including acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, and reproductive and developmental toxicity, did not yield any specific studies for this compound. The available information is limited to related but distinct chemical entities.

## Data on Related Alkyl Stearates

Safety assessments for other alkyl stearates, such as 2-ethylhexyl stearate, have been conducted. For instance, a study on the developmental toxicity of 2-ethylhexyl stearate in rats, following OECD guidelines, established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for embryo-/foetotoxicity, teratogenicity, and maternal toxicity.[3] However, the presence of the chloroethyl group in **2-chloroethyl stearate** introduces a reactive functional group that is absent in 2-ethylhexyl stearate, making direct extrapolation of toxicological data inappropriate.

## Data on Chloroethyl-Containing Compounds

The toxicological profile of compounds containing the 2-chloroethyl moiety, such as bis(2-chloroethyl) ether, has been documented. A safety data sheet for bis(2-chloroethyl) ether indicates it is fatal if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[4] These significant toxicological concerns highlight the potential for toxicity associated with the 2-chloroethyl group. However, the overall toxicological profile of **2-chloroethyl stearate** will also be influenced by the stearate portion of the molecule and its specific metabolic fate.

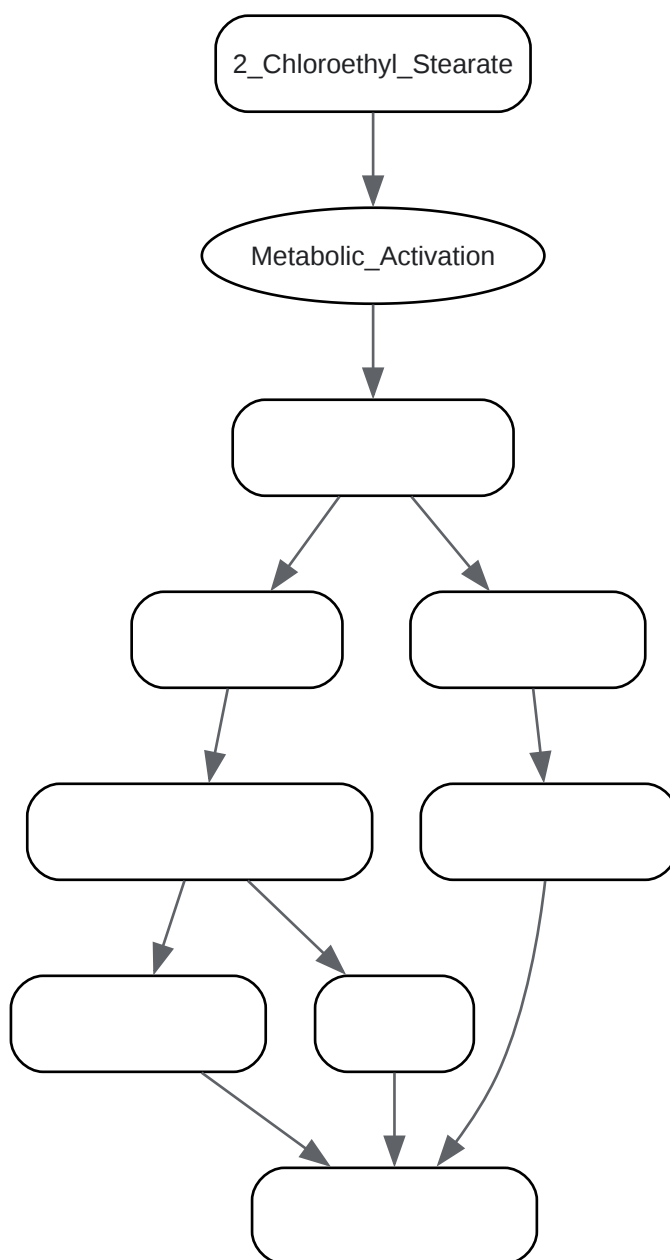
## Experimental Protocols and Methodologies

No specific experimental protocols for the toxicological evaluation of **2-chloroethyl stearate** were found in the reviewed literature. To assess the safety of this compound, standard toxicological assays would need to be conducted. Below is a generalized workflow that could be adapted for this purpose.

Generalized workflow for toxicological evaluation.

## Potential Signaling Pathways of Toxicity

Due to the absence of mechanistic studies on **2-chloroethyl stearate**, no specific signaling pathways have been described in the literature. The presence of the alkylating 2-chloroethyl group suggests a potential for covalent binding to cellular macromolecules such as DNA and proteins. This interaction could potentially lead to genotoxicity and cytotoxicity through various mechanisms, including the induction of DNA damage response pathways and apoptosis.



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Hypothetical signaling pathway for toxicity.

## Conclusion and Recommendations

The current body of scientific literature is insufficient to provide an in-depth toxicological profile of **2-chloroethyl stearate**. The presence of a reactive chloroethyl group warrants a cautious approach, and its toxicological properties cannot be reliably predicted from data on other stearate esters. To address this critical data gap, a comprehensive toxicological evaluation is

recommended, starting with a battery of in vitro assays to assess genotoxicity and cytotoxicity, followed by in vivo studies as indicated by the initial findings. Such data are essential for any meaningful risk assessment and to ensure the safety of researchers and professionals who may handle this compound.

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## References

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